molecular formula C12H16BrNO B5276819 1-[(3-Bromophenyl)methyl]piperidin-3-ol

1-[(3-Bromophenyl)methyl]piperidin-3-ol

Cat. No.: B5276819
M. Wt: 270.17 g/mol
InChI Key: RXTUBWGTBJKPDQ-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)methyl]piperidin-3-ol is a piperidine derivative featuring a hydroxyl group at the 3-position of the piperidine ring and a 3-bromobenzyl substituent on the nitrogen atom. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, which can influence both physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-4-1-3-10(7-11)8-14-6-2-5-12(15)9-14/h1,3-4,7,12,15H,2,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTUBWGTBJKPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromophenyl)methyl]piperidin-3-ol typically involves the reaction of 3-bromobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:

3-Bromobenzyl chloride+Piperidin-3-olBase1-[(3-Bromophenyl)methyl]piperidin-3-ol\text{3-Bromobenzyl chloride} + \text{Piperidin-3-ol} \xrightarrow{\text{Base}} \text{1-[(3-Bromophenyl)methyl]piperidin-3-ol} 3-Bromobenzyl chloride+Piperidin-3-olBase​1-[(3-Bromophenyl)methyl]piperidin-3-ol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromophenyl)methyl]piperidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Bromophenyl)methyl]piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)methyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Ring Variants

(a) 1-[(3-Bromophenyl)methyl]azetidin-3-ol (CAS 13434-19-0)
  • Structure : Replaces the six-membered piperidine ring with a four-membered azetidine ring.
  • The hydroxyl group at the 3-position is retained, but the reduced ring size may alter hydrogen-bonding interactions .
(b) 1-(3-Bromophenyl)pyrrolidin-3-ol (CAS 1355335-99-7)
  • Structure : Features a five-membered pyrrolidine ring instead of piperidine.
  • Impact : The pyrrolidine ring introduces a different dihedral angle and electron density profile. The hydroxyl group at the 3-position may interact with targets similarly, but the ring size affects steric hindrance and solubility .
(c) 1-Benzylpiperidin-3-ol Hydrochloride
  • Structure : Substitutes the 3-bromophenyl group with a simple benzyl moiety.
  • Impact : The absence of bromine reduces molecular weight (MW = 229.7 g/mol) and lipophilicity compared to the brominated analog. This may enhance aqueous solubility but diminish membrane permeability .

Functional Group Modifications

(a) 1-(4-Octylphenethyl)piperidin-3-ol (RB-019)
  • Structure : Features a long aliphatic chain (4-octylphenethyl) instead of the 3-bromobenzyl group.
  • Biological Activity : Demonstrates 6.1-fold selectivity for sphingosine kinase 1 (SK1) over SK2, attributed to the hydrophobic chain enhancing interactions with SK1’s lipid-binding domain. The 3-hydroxyl group is critical for hydrogen bonding with catalytic residues .
(b) Halogen-Substituted Chalcones (e.g., (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on)
  • Structure : Shares the 3-bromophenyl group but incorporates a chalcone backbone (α,β-unsaturated ketone).
  • Biological Activity : Exhibits cytotoxic activity against MCF-7 breast cancer cells (IC50 = 42.22 μg/mL). The α,β-unsaturated system enables Michael addition reactions with cellular thiols, a mechanism absent in piperidin-3-ol derivatives .

Pharmacological and Chemical Properties

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
1-[(3-Bromophenyl)methyl]piperidin-3-ol 256.1 ~2.8 <1 (low)
1-[(3-Bromophenyl)methyl]azetidin-3-ol 242.1 ~2.5 ~5
RB-019 307.5 ~5.2 <0.1
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on 315.2 ~3.9 ~0.3

Key Observations :

  • Bromine increases molecular weight and lipophilicity, reducing solubility.
  • Smaller rings (azetidine) improve solubility but may limit bioactivity.

Key Observations :

  • Piperidin-3-ol derivatives with hydrophobic substituents (e.g., RB-019) show enzyme selectivity.
  • Chalcones with bromophenyl groups exhibit cytotoxicity via distinct mechanisms.

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